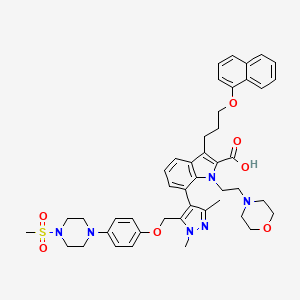
Methyl 2-(3-(tosyloxy)propoxy)acetate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Methyl 2-(3-(tosyloxy)propoxy)acetate is an organic compound with the molecular formula C13H18O6S and a molecular weight of 302.34 g/mol . This compound is primarily used in research and development settings, particularly in the fields of organic synthesis and medicinal chemistry.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 2-(3-(tosyloxy)propoxy)acetate typically involves the reaction of methyl 2-hydroxyacetate with 3-bromopropyl tosylate in the presence of a base such as potassium carbonate. The reaction is carried out in an aprotic solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the nucleophilic substitution reaction .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, using industrial-grade reagents, and employing continuous flow reactors to enhance efficiency and yield.
Análisis De Reacciones Químicas
Types of Reactions
Methyl 2-(3-(tosyloxy)propoxy)acetate can undergo various chemical reactions, including:
Nucleophilic Substitution: The tosylate group is a good leaving group, making the compound suitable for nucleophilic substitution reactions.
Hydrolysis: The ester group can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and alcohol.
Reduction: The ester group can be reduced to an alcohol using reducing agents like lithium aluminum hydride (LiAlH4).
Common Reagents and Conditions
Nucleophilic Substitution: Potassium carbonate (K2CO3) in DMF.
Hydrolysis: Aqueous hydrochloric acid (HCl) or sodium hydroxide (NaOH).
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Major Products Formed
Nucleophilic Substitution: Substituted products depending on the nucleophile used.
Hydrolysis: Methyl 2-hydroxyacetate and 3-hydroxypropyl tosylate.
Reduction: Methyl 2-(3-hydroxypropoxy)acetate.
Aplicaciones Científicas De Investigación
Methyl 2-(3-(tosyloxy)propoxy)acetate has several applications in scientific research:
Organic Synthesis: Used as an intermediate in the synthesis of more complex organic molecules.
Medicinal Chemistry: Employed in the development of pharmaceutical compounds due to its reactivity and functional groups.
Material Science: Utilized in the preparation of polymers and other advanced materials.
Mecanismo De Acción
The mechanism of action of Methyl 2-(3-(tosyloxy)propoxy)acetate primarily involves its reactivity as an electrophile due to the presence of the tosylate group. This makes it susceptible to nucleophilic attack, leading to various substitution reactions. The ester group can also participate in hydrolysis and reduction reactions, further expanding its utility in synthetic chemistry.
Comparación Con Compuestos Similares
Similar Compounds
Methyl 2-(3-bromopropoxy)acetate: Similar structure but with a bromine atom instead of the tosylate group.
Methyl 2-(3-chloropropoxy)acetate: Contains a chlorine atom in place of the tosylate group.
Methyl 2-(3-iodopropoxy)acetate: Features an iodine atom instead of the tosylate group.
Uniqueness
Methyl 2-(3-(tosyloxy)propoxy)acetate is unique due to the presence of the tosylate group, which is a better leaving group compared to halogens like bromine, chlorine, or iodine. This enhances its reactivity in nucleophilic substitution reactions, making it a valuable intermediate in organic synthesis.
Propiedades
Fórmula molecular |
C13H18O6S |
|---|---|
Peso molecular |
302.35 g/mol |
Nombre IUPAC |
methyl 2-[3-(4-methylphenyl)sulfonyloxypropoxy]acetate |
InChI |
InChI=1S/C13H18O6S/c1-11-4-6-12(7-5-11)20(15,16)19-9-3-8-18-10-13(14)17-2/h4-7H,3,8-10H2,1-2H3 |
Clave InChI |
FBAYRXZFCYWOLI-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC=C(C=C1)S(=O)(=O)OCCCOCC(=O)OC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.






![(R)-2-((2-Aminothieno[3,2-D]pyrimidin-4-YL)amino)pentan-1-OL](/img/structure/B13050804.png)





![2-Iodo-5-isopropyl-[1,2,4]triazolo[1,5-A]pyridine](/img/structure/B13050840.png)

![Tert-butyl 3-(cyanomethyl)-1-oxa-9-azaspiro[5.5]undecane-9-carboxylate](/img/structure/B13050853.png)

